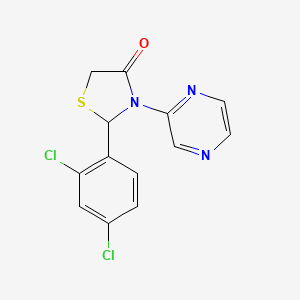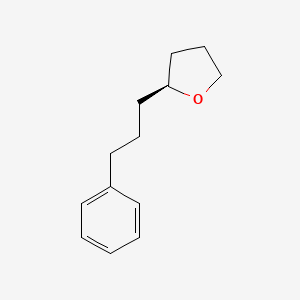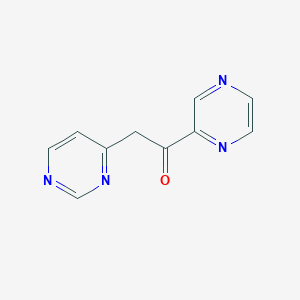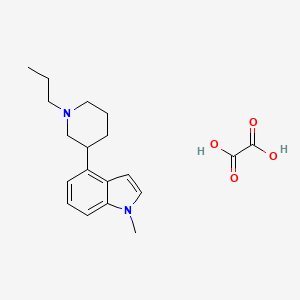
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid is a complex organic compound that combines the structural features of an indole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a common structure in many natural products and pharmaceuticals, adds to its significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(1-propylpiperidin-3-yl)indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
For the piperidine moiety, a common approach is the reductive amination of a suitable precursor. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
The final step involves coupling the indole and piperidine fragments. This can be achieved through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and analysis.
化学反应分析
Types of Reactions
1-methyl-4-(1-propylpiperidin-3-yl)indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The piperidine ring can be reduced to form different saturated or partially saturated derivatives.
Substitution: Both the indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields oxindole derivatives, while reduction of the piperidine ring can yield various amine derivatives.
科学研究应用
1-methyl-4-(1-propylpiperidin-3-yl)indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of receptor-ligand interactions due to its structural similarity to various neurotransmitters.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-methyl-4-(1-propylpiperidin-3-yl)indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors. The piperidine ring can enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
1-methyl-4-(1-propylpiperidin-3-yl)indole: Similar in structure but without the oxalic acid component.
1-methyl-4-(1-propylpiperidin-3-yl)benzene: Similar but with a benzene ring instead of an indole.
1-methyl-4-(1-propylpiperidin-3-yl)pyrrole: Similar but with a pyrrole ring instead of an indole.
Uniqueness
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid is unique due to the combination of the indole and piperidine rings, which can confer specific biological activities and chemical properties. The presence of oxalic acid can also influence its solubility and reactivity, making it distinct from other similar compounds.
属性
CAS 编号 |
82439-12-1 |
|---|---|
分子式 |
C19H26N2O4 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid |
InChI |
InChI=1S/C17H24N2.C2H2O4/c1-3-10-19-11-5-6-14(13-19)15-7-4-8-17-16(15)9-12-18(17)2;3-1(4)2(5)6/h4,7-9,12,14H,3,5-6,10-11,13H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
LGUYREWVHWOZLH-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC(C1)C2=C3C=CN(C3=CC=C2)C.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







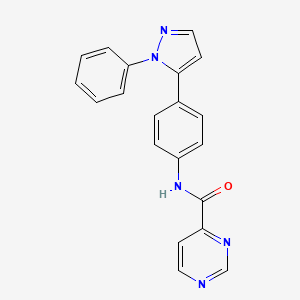


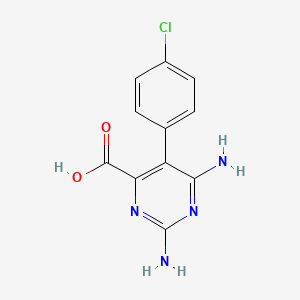

![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)
